Mequitazine

Catalog No.
S534997
CAS No.
29216-28-2
M.F
C20H22N2S
M. Wt
322.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitazine

CAS Number

29216-28-2

Product Name

Mequitazine

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2

InChI Key

HOKDBMAJZXIPGC-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Solubility

4.01e-03 g/L
>48.4 [ug/mL]

Synonyms

3-methylquinuclidinyl-10-phenothiazine, LM 209, mequitazine, mequitazine hydrochloride, mequitazine tartrate, (R-(R*,R*))-isomer, Mircol, Primalan, Quitadrill

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Description

The exact mass of the compound Mequitazine is 322.15037 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.01e-03 g/l>48.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antihistamine Properties:

Mequitazine is primarily known for its antihistamine properties. It works by blocking histamine receptors, specifically H1 receptors, which are involved in allergic reactions. This action helps to alleviate symptoms like itching, runny nose, and watery eyes []. Research has explored its effectiveness in treating allergic rhinitis (hay fever) and allergic conjunctivitis [].

Potential Uses Beyond Allergies:

While its primary use lies in allergy treatment, some research suggests Mequitazine might have applications beyond this area. Studies have investigated its potential role in:

  • Motion sickness: Some research suggests Mequitazine may be effective in preventing or reducing motion sickness symptoms like nausea and vomiting [].
  • Sleep disorders: Limited research explores the possibility of Mequitazine as a sleep aid due to its sedative effects []. However, more studies are needed to confirm this use.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.6

Exact Mass

322.15037

LogP

4.7
4.7

Appearance

Solid powder

Melting Point

130.5 °C
130.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

84992-84-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of Hay fever, urticaria (hives) and allergic rhinitis

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Mequitazine is a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD07 - Mequitazine

Mechanism of Action

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

29216-28-2

Wikipedia

Mequitazine

Dates

Modify: 2023-08-15

Second-generation antihistamines: a study of poisoning in children

Eva Verdu, Ingrid Blanc-Brisset, Géraldine Meyer, Gaël Le Roux, Chloé Bruneau, Marie Deguigne
PMID: 31271318   DOI: 10.1080/15563650.2019.1634812

Abstract

The toxicity of second-generation antihistamines after an overdose by a child is still unknown. The objective of this study is to use data from Poisons Centres in France to describe the toxicity profile of second-generation antihistamines for children and to compare the severity of poisoning observed from these with a first-generation antihistamine.
This was a retrospective, multi-centre and observational study focusing on human cases of single-substance exposure to a second-generation antihistamine and to mequitazine, reported between 1 January 2001 and 31 December 2016 in Poisons Centres in France.
From a total of 9403 children included, 5980 were exposed to a second-generation antihistamine and 3423 were exposed to mequitazine. The severity of exposure to second-generation antihistamines in children is low: among the children followed until a known outcome, 9% of children were symptomatic and in 97% of cases, the symptoms shown were of a minor-level severity (primarily drowsiness or restlessness). Depending on the substance, children who ingested doses 16 to 69 times the maximum recommended therapeutic dose remained asymptomatic. No deaths or severe symptoms were observed. No cases of lengthening of the QT interval or arrhythmias were identified. Mequitazine led to more symptoms than other substances (14.8% symptomatic children vs. 7.5%, Odd ratio (OR): 2.3 (2.0-2.6), p < 0.0001), more symptoms of moderate intensity (1.4 vs. 0.2%, OR: 8.3 (4.1-18.5), p < 0.0001) and more hospitalisation (19.1 vs. 8.7%, OR: 2.5, 95% CI: (2.2-2.8), p < 0.0001).
The severity of poisoning from second-generation antihistamines appears to be low among children and considerably lower than poisoning caused by mequitazine.


A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies

Seung-Hyun Jeong, Ji-Hun Jang, Yong-Bok Lee
PMID: 31222787   DOI: 10.1002/bmc.4627

Abstract

The aim of this study was to develop an analytical method to determine mequitazine in rat plasma and urine. Mequitazine was separated by UPLC-MS/MS equipped with a Kinetex core-shell C
column (50 × 2.1 mm, 1.7 μm) using 0.1% (v/v) aqueous formic acid and acetonitrile containing 0.1% (v/v) formic acid as a mobile phase by gradient elution at a flow rate of 0.3 mL/min. Quantitation of this analysis was performed on a triple quadrupole mass spectrometer employing electrospray ionization technique operating in multiple reaction monitoring positive ion mode. Mass transitions were m/z 323.3 → 83.1 for mequitazine and 281.3 → 86.3 for imipramine as internal standard. Liquid-liquid extraction with ethyl acetate and protein precipitation with methanol were used for sample extraction. Chromatograms showed that the method had high resolution, sensitivity and selectivity without interference from plasma constituents. Calibration curves for mequitazine in rat plasma and urine were 0.02-200 ng/mL, showing excellent linearity with correlation coefficients (r
) >0.99. Both intra- and inter-day precisions (CV%) were within 4.08% for rat plasma and urine. The accuracies were 99.58-102.03%. The developed analytical method satisfied the criteria of international guidance. It could be successfully applied to pharmacokinetic studies of mequitazine after oral and intravenous administration to rats.


[Egg allergy: with or without cake?]

D de Boissieu, C Dupont
PMID: 21458247   DOI: 10.1016/j.arcped.2011.03.001

Abstract




Asymmetric synthesis of (+)-mequitazine from quinine

Sébastien Leroux, Laurent Larquetoux, Marc Nicolas, Eric Doris
PMID: 21657243   DOI: 10.1021/ol2012567

Abstract

The first asymmetric synthesis of the antihistaminic drug mequitazine is reported. Our approach started from quinine, a Cinchona alkaloid, whose chiral information was exploited for setting up the stereogenic center of (+)-mequitazine.


Quantification of mequitazine in human plasma by gas chromatography- quadrupole mass spectrometry and its application to a human pharmacokinetic study

Sung-Hoon Ahn, Han-Joo Maeng
PMID: 26268745   DOI: 10.1002/bmc.3585

Abstract

A specific and sensitive gas chromatography-mass spectrometry (GC-MS) with quadrupole mass analyzer type was developed and validated for the quantitative analysis of mequitazine in human plasma. After liquid-liquid extraction of plasma samples containing mequitazine and promethazine (internal standard, IS) using hexane with pH adjustment, the extract was evaporated and an aliquot of reconstituted residue was injected into the GC-MS system. The assay showed linearity over a concentration range from 1 to 50 ng/mL. Intra- and inter-day precision for mequitazine was <9.09 and 9.29%, respectively, and intra- and inter-day accuracy ranged from -7.97 to 9.05% and from -1.51 to 7.89%, respectively. The lower limit of quantification was 1 ng/mL in the present assay. The developed analytical method was successfully applied to a pharmacokinetic study after a single oral administration of mequitazine in human subjects.


Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate

Vanessa Gonnot, Marc Nicolas, Charles Mioskowski, Rachid Baati
PMID: 19881287   DOI: 10.1248/cpb.57.1300

Abstract

A short and straightforward synthesis of the antihistaminic drug mequitazine is reported, based on an efficient palladium catalyzed allylic alkylation of 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions.


On-the-road driving performance after use of the antihistamines mequitazine and l-mequitazine, alone and with alcohol

N N J J M van der Sluiszen, A Vermeeren, S Jongen, E L Theunissen, A C M van Oers, C J Van Leeuwen, A Maret, C Desforges, A Delarue, J G Ramaekers
PMID: 27488192   DOI: 10.1007/s00213-016-4386-7

Abstract

Previous studies demonstrated that mequitazine produces mild sedation after single doses. Its enantiomer, l-mequitazine, has a stronger potency for the H1 receptor. The aim of the current study was to assess the effects of l-mequitazine and mequitazine, alone and with alcohol, on driving.
Twenty-five healthy volunteers were treated with l-mequitazine 2.5, 5.0 and 10 mg, mequitazine 10 mg and placebo, alone and in combination with alcohol in a double-blind crossover design. Driving performance was assessed using the standardized highway driving test in normal traffic. Its primary measure is the Standard Deviation of the Lateral Position (SDLP). Secondary measures consisted of an auditory word learning test during driving, and subjective measures of driving performance.
L-mequitazine 2.5 and 5.0 mg showed no effect on SDLP in the highway driving test, while SDLP significantly increased after l-mequitazine 10 mg (alone +1.59 cm; with alcohol +1.41 cm) and mequitazine 10 mg (with alcohol +1.17 cm). Alcohol significantly impaired all performance measures (SDLP +2.63 cm) but did not interact with the effects of treatment. Subjective measures indicated that participants were aware of the impairing effects of alcohol, but not of l-mequitazine and mequitazine.
L-mequitazine can be considered safe to drive in dosages of 2.5 and 5.0 mg. L-mequitazine 10 mg led to mild driving impairment. Alcohol impaired all performance measures and added to the effects of l-mequitazine and mequitazine.


Photodegradation and photostability-indication of mequitazine

Ezzat M Abdel-Moety, Mohamed A Ibrahim, Mamdouh R Rezk
PMID: 19729339   DOI: 10.1016/j.saa.2009.08.006

Abstract

The photochemical behavior is investigated for mequitazine (MQ) illustrating possible mechanisms and photodegradation products formed. Accelerated photolysis is done for MQ under justified stress conditions by subjecting aqueous drug solutions to radiation for specified period of time. Synthesis of the main photodegradants, the sulfoxide, is achieved. Selective quantification of MQ, singly in bulk form, pharmaceutical formulations and/or in the presence of its photodegradants is demonstrated. The indication of stability has been undertaken under conditions likely to be expected at normal storage conditions using a simple colorimetric method based on oxidation of the intact phenothiazine drug by potassium iodate in acid medium to form a red colored product adequate for quantitative estimation of the studied drug.


[Allergies in ENT]

P De Rotalier, M Faye, B Sissokho, D Fall
PMID: 19102083   DOI:

Abstract

Allergy is quite frequent and ENT syptoms are usually the visible part of a general disease. Questioning remains the most important part of the enquiry for clinical examination is usually poor if notdesapointing. Biological testings detailed in this paper may be of some help; In Africa, test-treatements using cheap and unharmfull drugs give often the best evidence of allergy. Seldom, ENT allergy may be or become life-threatening. Its detection and appropiate actions are briefly mentioned.


Effects of pranlukast hydrate on airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis

Hironori Sagara, Tatsuo Yukawa, Ryuichi Kashima, Takenori Okada, Takeshi Fukuda
PMID: 19390239   DOI: 10.2332/allergolint.08-OA-0058

Abstract

Recent studies have suggested that allergic rhinitis is closely related to bronchial asthma, reflecting the "one airway-one disease" hypothesis. It is unclear if the effects of pranlukast, a leukotriene-receptor antagonist, are consistent with this hypothesis.
The goal of the study was to determine if pranlukast has effects on the upper and lower airways through a comparison of the effects of fexofenadine and pranlukast on airway hyperresponsiveness in non-asthmatic patients with cedar pollinosis before the Japanese cedar pollen season and during the peak pollen season.
Patients received fexofenadine hydrochloride plus oral mequitazine (fexofenadine group) or pranlukast hydrate plus oral mequitazine (pranlukast group) as an initial treatment. Subsequent changes in airway responsiveness to acetylcholine were measured.
Among patients in whom coughing developed during the peak pollen season, airway responsiveness significantly increased in the fexofenadine group. In the pranlukast group, airway responsiveness did not increase significantly, regardless of the presence or absence of coughing.
The results indicate that pranlukast hydrate inhibits airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis. In turn, this suggests that cysteinyl leukotrienes have a role in increased airway responsiveness.


Explore Compound Types